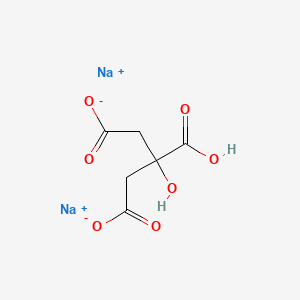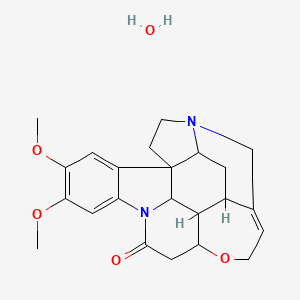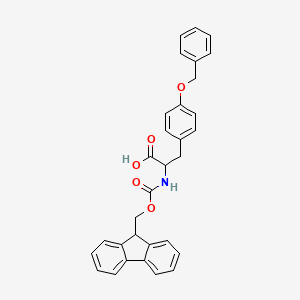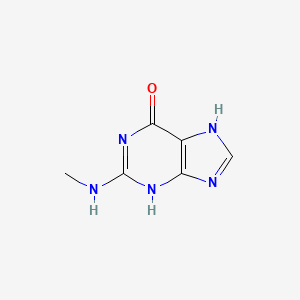
CID 1125
説明
CID 1125 is a useful research compound. Its molecular formula is C9H15N5O3 and its molecular weight is 241.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 1125 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 1125 including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Computational Fluid Dynamics (CFD)
The paper by Oberkampf (1993) discusses the importance of CID in the context of Computational Fluid Dynamics (CFD). It elaborates on the terminology and methodology for building confidence in predictions from CFD codes, highlighting the roles of code verification and calibration. The paper emphasizes the necessity of understanding flow physics and solution accuracy for the given partial differential equations in CFD predictions, providing a framework for enhancing confidence in CFD code predictions Oberkampf (1993).
Carbon Information Disclosure (CID)
Zhang and Liu (2020) provide insights into corporate carbon information disclosure (CID), emphasizing its increasing importance in the context of global climate change and carbon emission reduction. The paper systematically reviews the literature on CID, discussing its research trend, theoretical basis, disclosing features, influencing factors, and consequences. It underscores CID's role in corporate performance, the ecological environment, and investors' decision-making, suggesting future research directions for this domain Zhang & Liu (2020).
Ontological Modeling in Biomedical Research
Liu et al. (2021) focus on the use of the Coronavirus Infectious Disease Ontology (CIDO) for representing and analyzing anti-coronaviral drugs, chemical compounds, drug targets, biological processes, viruses, and their interrelations. The paper highlights the systematic literature collection and annotation of drugs effective against human coronavirus infections, using CIDO for ontological representation and analysis, thereby providing scientific insights and supporting rational drug design Liu et al. (2021).
Clinical Interviews for Depression (CID)
Guidi et al. (2010) discuss the Clinical Interview for Depression (CID), reviewing its clinimetric characteristics and the results of studies where the interview has been used. The paper emphasizes the CID's extensive use in various studies, its validity, reliability, and its ability to discriminate among different subgroups of depressed patients, reflecting changes during the course of treatment Guidi et al. (2010).
Psychosocial Adaptation to Chronic Illness and Disability (CID)
Kim et al. (2016) propose a virtue-based psychosocial adaptation model (V-PAM) to chronic illness and disability (CID), integrating insights from rehabilitation and positive psychology. The model involves five qualities: courage, practical wisdom, commitment to action, integrity, and emotional transcendence, each contributing to understanding psychosocial adaptation Kim et al. (2016).
特性
IUPAC Name |
2-amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-1H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKQXYHWGSIFBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CNC2=C(N1)C(=O)N=C(N2)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(C1CNC2=C(N1)C(=O)N=C(N2)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 1125 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Potassium [2,2'-biquinoline]-4,4'-dicarboxylate hydrate](/img/structure/B7814817.png)









![(2S)-2-[[(2S)-2-azaniumyl-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B7814881.png)

